H-ASN-AMC TFA

描述

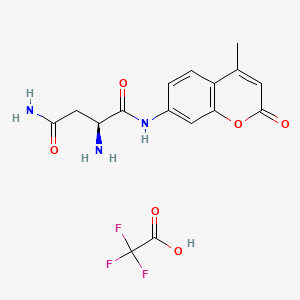

H-Asn-amc tfa, also known as Butanediamide, 2-amino-N1-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (S)-, mono(trifluoroacetate), is a compound with the molecular formula C16H16F3N3O6 and a molecular weight of 403.31 g/mol . It is commonly used in peptide synthesis and research applications due to its unique properties.

科学研究应用

H-Asn-amc tfa has a wide range of scientific research applications, including:

Chemistry: Used in peptide synthesis and as a building block for complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of peptides and other biologically active compounds.

作用机制

Target of Action

Similar compounds have been known to interact with enzymes such as histone deacetylases (hdacs) .

Mode of Action

For instance, it displayed a fast-on–fast-off mechanism against class-IIa HDACs 4 and 7, but slow-binding mechanisms against class-I and class-IIb enzymes (HDACs 1–3, 6 and 8) .

Biochemical Pathways

Related compounds have been known to affect pathways involving transaminases and amino acid biosynthesis .

Result of Action

Related compounds have been known to have effects on enzyme activity, such as inhibiting histone deacetylases .

Action Environment

Related compounds have been studied for their environmental exposures and potential health risks .

准备方法

Synthetic Routes and Reaction Conditions

H-Asn-amc tfa is typically synthesized using solid-phase peptide synthesis (SPPS) methods. The process involves the use of trifluoroacetic acid (TFA) to release synthesized peptides from solid-phase resins . The TFA is manufactured using acetate and fluoride as precursors . The synthesis of peptide thioesters, which are fundamental building blocks for the compound, employs a TFA/trimethylsilyl bromide (TFA/TMSBr) protocol using a hydroxymethyl resin .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS techniques, where TFA is used for deprotection and cleavage of the peptide from the resin . This method is scalable and allows for the efficient production of the compound.

化学反应分析

Types of Reactions

H-Asn-amc tfa undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can be performed using appropriate reducing agents.

Substitution: Substitution reactions are common, especially in the presence of suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

相似化合物的比较

Similar Compounds

Trifluoroacetic acid (TFA): A related compound used in similar applications.

Acetic acid: Another carboxylic acid with different properties.

Trichloroacetic acid: Similar in structure but with chlorine atoms instead of fluorine.

Uniqueness

H-Asn-amc tfa is unique due to its specific structure, which includes a trifluoroacetate group. This group enhances its stability and reactivity, making it particularly useful in peptide synthesis and research applications.

生物活性

H-Asn-amc tfa (H-Asparagine-7-amido-4-methylcoumarin trifluoroacetate) is a compound that has garnered attention in biochemical research due to its potential applications in studying enzyme-substrate interactions and its role in drug development. This article delves into the biological activity of this compound, outlining its synthesis, biological applications, and relevant case studies.

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS), where trifluoroacetic acid (TFA) is used for the deprotection and cleavage of the peptide from solid-phase resins. The compound's structure includes a trifluoroacetate group, which enhances its stability and reactivity, making it particularly useful in peptide synthesis and biological research.

Chemical Reactions

- Oxidation : Can be oxidized under specific conditions.

- Reduction : Reduction reactions can be performed using agents like sodium borohydride.

- Substitution : Commonly undergoes substitution reactions with nucleophiles such as amines and thiols.

Enzyme-Substrate Interactions

This compound serves as a substrate for various enzymes, particularly in studies involving proteases. Its amide bond can be cleaved by these enzymes, allowing researchers to investigate enzyme kinetics and mechanisms of action.

Drug Development

The compound has been investigated for its potential use in drug development, particularly as a tool for understanding the mechanisms of enzyme inhibition and activation. Its ability to mimic natural substrates makes it a valuable asset in medicinal chemistry .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of prolyl endopeptidase (PPI), this compound was utilized to determine structure-activity relationships (SARs) among various analogues. The findings indicated that modifications to the compound could significantly alter its inhibitory potency, with some derivatives achieving nanomolar inhibition levels .

| Compound | Ki (μM) | Remarks |

|---|---|---|

| This compound | 17.5 | Moderate inhibitor |

| Modified analogue | 1.0 | Highly potent |

This research highlights the importance of this compound as a scaffold for developing more effective enzyme inhibitors.

Case Study 2: Protein Modifications

Another study focused on the use of this compound in investigating post-translational modifications of proteins. The compound was employed to study how asparagine residues are modified within various proteins, providing insights into cellular signaling pathways and protein function .

4. Summary of Findings

The biological activity of this compound demonstrates its versatility as a research tool in biochemistry and pharmacology. Key findings include:

- Enzyme Kinetics : Effective in studying enzyme-substrate interactions, providing insights into enzymatic mechanisms.

- Drug Development : Potential applications in designing inhibitors for therapeutic targets.

- Protein Modification Studies : Useful for understanding post-translational modifications that affect protein function.

属性

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7)/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIWCIJNFHPHDB-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718691 | |

| Record name | Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115047-90-0 | |

| Record name | Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。